![molecular formula C15H23Cl2NO B1441809 3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220032-89-2](/img/structure/B1441809.png)
3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride” can be represented by the linear formula C11H15ClO . The InChI code for the related compound 2-chloro-4-tert-pentylphenol is 1S/C11H15ClO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3 .Scientific Research Applications
Synthesis and Chemical Properties
3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride is a chemical compound that may be involved in various synthetic and chemical processes. While the direct studies on this compound are not readily available, research on similar pyrrolidine derivatives and compounds with tert-pentylphenoxy groups have led to several applications in chemical synthesis and material science:
Synthesis of Agrochemicals or Medicinal Compounds : Pyrrolidine derivatives have been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones. These compounds are useful adducts for the preparation of agrochemicals or medicinal compounds, indicating potential utility in pharmaceutical and agricultural industries (Ghelfi et al., 2003).
Study of Redox Properties : Pyrrolidine derivatives containing a sterically hindered phenol fragment have been studied for their redox properties using cyclic voltammetry. This research suggested potential applications of these compounds as antioxidant agents, highlighting their utility in chemical and possibly pharmacological fields (Osipova et al., 2011).
Preparation of Organosoluble, Thermal Stable and Hydrophobic Polyimides : Polyimides derived from pyrrolidine-containing monomers have shown good solubility, high thermal stability, and excellent hydrophobicity. This suggests their potential application in the production of materials that require these properties, such as coatings, films, or advanced composite materials (Huang et al., 2017).
properties
IUPAC Name |
3-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-4-15(2,3)11-5-6-14(13(16)9-11)18-12-7-8-17-10-12;/h5-6,9,12,17H,4,7-8,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVGQBXPRZFLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine](/img/structure/B1441729.png)
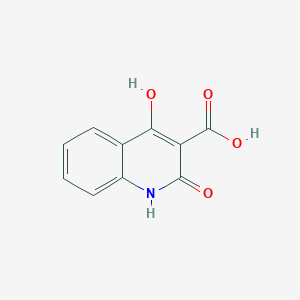
![2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline](/img/structure/B1441733.png)
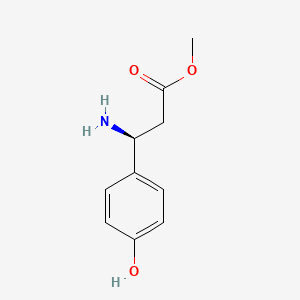
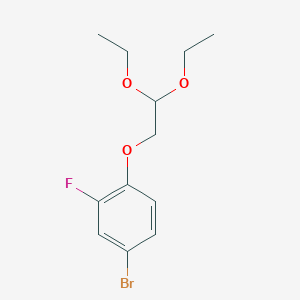
![Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B1441737.png)
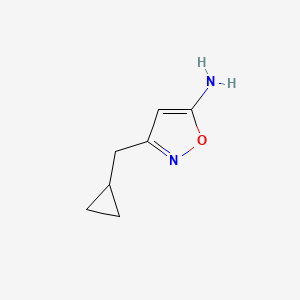
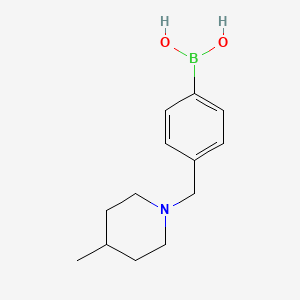
![[2-(4-Fluorophenoxymethyl)phenyl]boronic acid](/img/structure/B1441741.png)
![Spiro[2.5]octane-5,7-dione](/img/structure/B1441743.png)
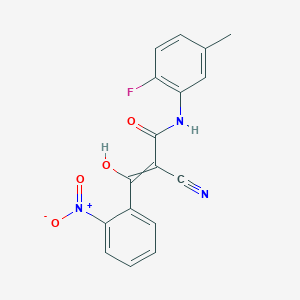
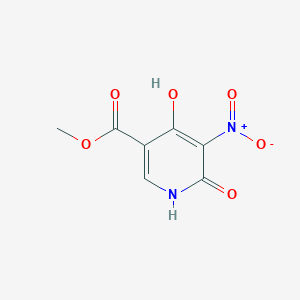
![1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1441748.png)